![molecular formula C15H19N3O7S B12896991 N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine CAS No. 540522-58-5](/img/structure/B12896991.png)
N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid is a complex organic compound that features a unique structure combining an amino acid backbone with an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the sulfooxy group. The amino acid backbone is then constructed through a series of amination and oxidation reactions. The final step involves coupling the indole derivative with the amino acid backbone under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to handle the complex multi-step synthesis. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the keto group, converting it into a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
(S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the amino acid backbone can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparaison Avec Des Composés Similaires
5-Aminopentanoic acid: A simpler analog without the indole and sulfooxy groups.
Indole-3-acetic acid: An indole derivative with a carboxylic acid group.
Sulfooxy derivatives of indole: Compounds with similar sulfooxy functionalization on the indole ring.
Uniqueness: (S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid is unique due to its combination of an amino acid backbone with an indole moiety and a sulfooxy group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
540522-58-5 |
|---|---|
Formule moléculaire |
C15H19N3O7S |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
(2S)-5-amino-5-oxo-2-[2-(5-sulfooxy-1H-indol-3-yl)ethylamino]pentanoic acid |
InChI |
InChI=1S/C15H19N3O7S/c16-14(19)4-3-13(15(20)21)17-6-5-9-8-18-12-2-1-10(7-11(9)12)25-26(22,23)24/h1-2,7-8,13,17-18H,3-6H2,(H2,16,19)(H,20,21)(H,22,23,24)/t13-/m0/s1 |
Clé InChI |
TUWHPXPEFKZLHK-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCN[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCNC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



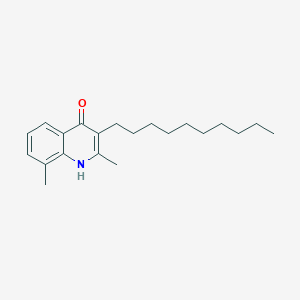
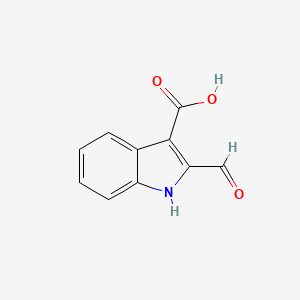
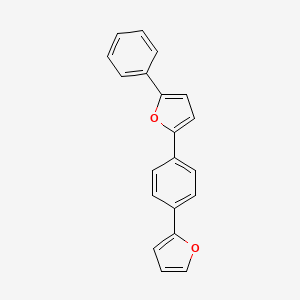
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)


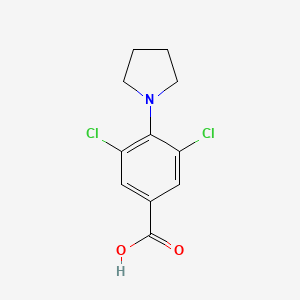
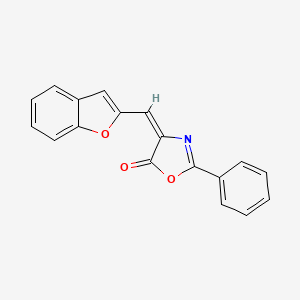
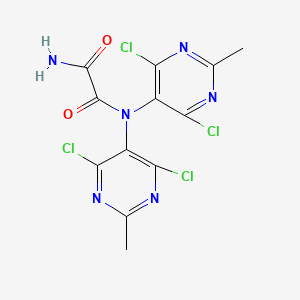
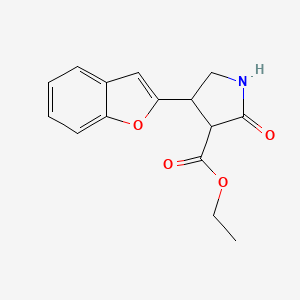
![5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12897002.png)

